N*1*-[1-(4-Fluoro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine N*1*-[1-(4-Fluoro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13392376
InChI: InChI=1S/C11H17FN2/c1-9(14(2)8-7-13)10-3-5-11(12)6-4-10/h3-6,9H,7-8,13H2,1-2H3
SMILES: CC(C1=CC=C(C=C1)F)N(C)CCN
Molecular Formula: C11H17FN2
Molecular Weight: 196.26 g/mol

N*1*-[1-(4-Fluoro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13392376

Molecular Formula: C11H17FN2

Molecular Weight: 196.26 g/mol

* For research use only. Not for human or veterinary use.

N*1*-[1-(4-Fluoro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine -

Specification

Molecular Formula C11H17FN2
Molecular Weight 196.26 g/mol
IUPAC Name N'-[1-(4-fluorophenyl)ethyl]-N'-methylethane-1,2-diamine
Standard InChI InChI=1S/C11H17FN2/c1-9(14(2)8-7-13)10-3-5-11(12)6-4-10/h3-6,9H,7-8,13H2,1-2H3
Standard InChI Key SEFODHLPAZGSQH-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)F)N(C)CCN
Canonical SMILES CC(C1=CC=C(C=C1)F)N(C)CCN

Introduction

Chemical Identity and Structural Features

N'-[1-(4-Fluorophenyl)ethyl]-N'-methylethane-1,2-diamine belongs to the class of substituted ethylenediamines. Its IUPAC name delineates the substitution pattern: the primary nitrogen of the ethane-1,2-diamine backbone is methylated, while the secondary nitrogen is bonded to a 1-(4-fluorophenyl)ethyl group . Key structural attributes include:

PropertyValue
Molecular FormulaC₁₁H₁₇FN₂
Molecular Weight196.26 g/mol
IUPAC NameN'-[1-(4-fluorophenyl)ethyl]-N'-methylethane-1,2-diamine
SMILESCC(C1=CC=C(C=C1)F)N(C)CCN
InChIKeySEFODHLPAZGSQH-UHFFFAOYSA-N

The fluorophenyl moiety introduces aromaticity and electron-withdrawing characteristics, potentially enhancing stability and reactivity in synthetic applications . The methyl group on the primary nitrogen reduces steric hindrance compared to bulkier substituents, possibly favoring interactions with biological targets .

SupplierQuantityPricePurity
TRC10 mg$45≥95%
AK Scientific250 mg$39197%
Crysdot1 g$63597%

Prices reflect the compound’s niche research status, with bulk purchases (>1 g) requiring custom synthesis .

Research Gaps and Future Directions

  • Pharmacokinetics: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) data limits therapeutic potential assessment.

  • Synthetic Optimization: Published protocols for large-scale production are needed to reduce costs.

  • Biological Screening: Testing against cancer cell lines or microbial targets could reveal novel bioactivities .

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